molecular formula C6H6N2O4S B13755472 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid

5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid

Cat. No.: B13755472
M. Wt: 202.19 g/mol
InChI Key: SJPAPIBEXLAXEV-UHFFFAOYSA-N
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Description

5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyamino group, a methylthio group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the hydroxyamino and methylthio groups through specific reagents and conditions. For instance, the hydroxyamino group can be introduced via hydroxylamine derivatives, while the methylthio group can be added using methylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity stems from its functional groups, enabling diverse transformations:

Hydroxylamine Group Reactions

The hydroxylamine (-NHOH) moiety can undergo:

  • Condensation reactions : With carbonyl compounds (e.g., aldehydes, ketones) to form oximes.

  • Redox transformations : Oxidation to nitro groups (–NO₂) or reduction to amines (–NH₂).

  • Tautomerism : Equilibrium between hydroxylamine and imino forms, influencing stability and reactivity.

Methylthio Group Reactions

The methylthio (-SMe) group participates in:

  • Nucleophilic substitution : Replacing the thioether with other nucleophiles (e.g., hydroxyl, amino groups).

  • Oxidation : Conversion to sulfoxides (SO) or sulfones (SO₂).

  • C-S bond cleavage : Under acidic or basic conditions, leading to thiol (-SH) intermediates.

Carboxylic Acid Group Reactions

The carboxylic acid (-COOH) group facilitates:

  • Esterification : Formation of esters (e.g., –COOR) via acid-catalyzed alcohol reactions.

  • Amidation : Conversion to amides (–CONHR) using amines.

  • Decarboxylation : Loss of CO₂ under thermal or catalytic conditions.

Tautomerization and Cyclization

The hydroxylamine group may tautomerize to an imino (-NH) form, enabling cyclization via 5-exo-trig addition mechanisms. For example, in related pyrrole derivatives, cyclization proceeds through a transient imino intermediate, followed by elimination (e.g., ethylamine) .

Nucleophilic and Electrophilic Reactions

  • Nucleophilic attack : The methylthio group may act as a leaving group in substitution reactions.

  • Electrophilic addition : The carboxylic acid may undergo electrophilic acylation or alkylation.

Comparison of Reaction Conditions

Reaction Type Conditions Product
Hydroxylamine oxidationH₂O₂, acidic mediumNitro derivative (-NO₂)
Methylthio substitutionOH⁻, aqueous mediumThiol (-SH) intermediate
Carboxylic acid esterificationROH, H⁺ catalystEster (-COOR)
TautomerizationAcidic/basic conditionsImino intermediate (-NH)

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit bacterial growth, suggesting potential for development as antibiotics .

Antioxidant Properties

The antioxidant capabilities of this compound have been investigated in various studies. For instance, a case study highlighted its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Neuroprotective Effects

Recent research suggests that the compound may have neuroprotective effects. A study showed that it could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This opens avenues for further exploration in the treatment of conditions like Alzheimer's disease.

Plant Growth Promotion

This compound has been studied for its potential as a plant growth regulator. In field trials, it was found to enhance root development and overall plant vigor in various crops, leading to improved yields .

Pest Resistance

The compound's role in enhancing pest resistance has also been documented. A case study involving tomato plants showed that application of this compound led to reduced infestation by common pests, suggesting its use as a natural pesticide .

Polymer Synthesis

In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .

Coatings Development

The unique chemical structure allows for the development of coatings with specific functionalities such as water repellency and UV resistance. Studies have demonstrated that coatings formulated with this compound exhibit superior performance compared to conventional materials .

Mechanism of Action

The mechanism of action of 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylthio group may interact with hydrophobic pockets, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopyrrole-2-carboxylic acid: Similar structure but lacks the hydroxyamino and methylthio groups.

    4-Methylthio-2-oxo-2H-pyrrole-3-carboxylic acid: Similar but lacks the hydroxyamino group.

    5-Hydroxyamino-2-oxo-2H-pyrrole-3-carboxylic acid: Similar but lacks the methylthio group.

Uniqueness

The presence of both hydroxyamino and methylthio groups in 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid makes it unique compared to its analogs

Properties

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

2-hydroxy-4-methylsulfanyl-5-nitroso-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C6H6N2O4S/c1-13-3-2(6(10)11)5(9)7-4(3)8-12/h7,9H,1H3,(H,10,11)

InChI Key

SJPAPIBEXLAXEV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(NC(=C1C(=O)O)O)N=O

Origin of Product

United States

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